molecular formula C7H5N3O2 B3113163 2-(6-Nitropyridin-3-yl)acetonitrile CAS No. 1936247-74-3

2-(6-Nitropyridin-3-yl)acetonitrile

Cat. No.: B3113163
CAS No.: 1936247-74-3
M. Wt: 163.13
InChI Key: OBYRLCRDBFCKHJ-UHFFFAOYSA-N
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Description

2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) is a nitrile-substituted pyridine derivative with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. It features a pyridine ring substituted with a nitro group at the 6-position and an acetonitrile moiety at the 3-position . This compound is commercially available in purities up to 97% and is marketed as a key intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as dipyrido-pyrrole derivatives, as highlighted in a European patent application . Its nitro group confers strong electron-withdrawing properties, influencing both reactivity and electronic structure, making it valuable in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name

2-(6-nitropyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYRLCRDBFCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-pyridineacetonitrile with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction conditions often require careful temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(6-Nitropyridin-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Nitropyridin-3-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Nitropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in this compound increases electrophilicity at the pyridine ring compared to the methyl group in 2-(6-Methylpyridazin-3-yl)acetonitrile, which enhances lipophilicity but reduces reactivity .
  • Ring system differences : Pyridazine-based derivatives (e.g., 2-(6-Methylpyridazin-3-yl)acetonitrile) exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, increasing ring electron deficiency compared to pyridine systems .

Electronic and Quantum Chemical Insights

While direct computational studies on this compound are lacking, analogous acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) have been analyzed using density functional theory (DFT). These studies reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic rings dictate reactivity patterns . For this compound, the nitro group likely stabilizes the LUMO, enhancing electrophilicity at the pyridine ring.

Biological Activity

2-(6-Nitropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a nitro group and an acetonitrile side chain. The presence of the nitro group can enhance the compound's reactivity and influence its biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can exhibit anti-inflammatory properties, which may also be applicable to this compound.

Case Studies

  • Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
  • Antimicrobial Properties : In vitro assays revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighInduces apoptosis in cancer cells
2-(5-Nitropyridin-3-yl)acetonitrileLowModerateLess potent than target compound
2-Pyridinecarboxylic acidHighLowStrong antimicrobial but weak anticancer properties

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 2-(6-Nitropyridin-3-yl)acetonitrile, and how are reaction conditions optimized? A: The synthesis typically involves nitration of pyridine derivatives followed by functionalization. For example, nitration steps may require strong acids like sulfuric acid under controlled temperatures (60–80°C) to ensure regioselectivity at the 6-position of the pyridine ring . Cross-coupling reactions or nucleophilic substitutions are often used to introduce the acetonitrile group. Optimization involves systematic variation of catalysts (e.g., Pd-based catalysts for coupling), solvent polarity, and temperature gradients to maximize yield. Purity is confirmed via HPLC (e.g., using acetonitrile/water gradients) as referenced in general analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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